molecular formula C9H10N2O3 B8714464 7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine

7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine

Cat. No.: B8714464
M. Wt: 194.19 g/mol
InChI Key: LSNRFACGTIWREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7th position and an amine group at the 6th position on the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine typically involves the nitration of 3,4-dihydro-2H-chromen-6-ylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromene structure.

Mechanism of Action

The mechanism of action of 7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amine group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine is unique due to the presence of both a nitro group and an amine group on the chromene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

7-nitro-3,4-dihydro-2H-chromen-6-amine

InChI

InChI=1S/C9H10N2O3/c10-7-4-6-2-1-3-14-9(6)5-8(7)11(12)13/h4-5H,1-3,10H2

InChI Key

LSNRFACGTIWREC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2OC1)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of acetamide 232 (2.49 g, 10.5 mmol) and cHCl (10 mL) in EtOH (50 mL) was heated at reflux temperature for 16 h. The solution was cooled, carefully neutralized with aqueous NH3 solution, extracted with EtOAc (2×50 mL), the combined organic fraction dried and the solvent evaporated to give nitroaniline 238 (2.05 g, 100%) as an orange solid: mp (EtOAc) 145-148° C. [lit. (Brancaccio, G.; Lotteiri, G.; Viterbo, R. J. Het. Chem. 1973, 10, 623-629) mp (H2O) 139-140° C.]; 1H NMR δ 7.54 (s, 1H, H-8), 6.50 (s, 1H, H-5), 5.62 (br s, 2H, NH2), 4.14 (br t, J=5.2 Hz, 2H, H-2), 2.77 (br t, J=6.5 Hz, 2H, H-4), 1.95-2.02 (m, 2H, H-3).
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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